The synthesis of dacomitinib involves several chemical reactions, primarily focusing on the construction of its complex molecular framework. One notable method includes the etherification reaction between 4-chloro-6-amido-7-hydroxyquinazoline and methyl iodide or dimethyl sulfate, which leads to the formation of dacomitinib. The process is designed to be concise, economical, and environmentally friendly, suitable for industrial-scale production .
Dacomitinib has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is , and it has a molecular weight averaging approximately 469.94 g/mol. The structure features a quinazoline core, which is essential for its biological activity.
Dacomitinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Dacomitinib exerts its anticancer effects through inhibition of the EGFR pathway. It binds irreversibly to the ATP-binding site of the EGFR tyrosine kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways such as Akt and ERK. This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.
Dacomitinib monohydrate possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.
Dacomitinib is primarily utilized in oncology as a targeted therapy for patients with metastatic non-small cell lung cancer harboring specific EGFR mutations. Its effectiveness against resistant tumor models highlights its importance in personalized cancer treatment strategies.
Dacomitinib monohydrate (CAS: 1042385-75-0) is the hydrated crystalline form of the epidermal growth factor receptor (EGFR) inhibitor dacomitinib. Its molecular formula is C₂₄H₂₅ClFN₅O₂·H₂O, with a molecular weight of 487.95 g/mol [4] [5]. The structure features a quinazoline core substituted with a 3-chloro-4-fluoroanilino group at position 4 and a piperidinylbut-2-enamide chain at position 6 via a methoxy linker. The E-configuration (trans) of the acrylamide moiety enables covalent bonding to cysteine residues in EGFR's kinase domain [2] [5].
X-ray crystallography confirms the monohydrate exhibits a distinct crystal lattice compared to the anhydrous form (CAS: 1110813-31-4). The water molecule integrates via hydrogen bonds with the amide carbonyl (O=C–N–H···O–H) and quinazoline nitrogen (N···H–O–H), stabilizing the crystal packing [4]. This hydration reduces electrostatic repulsion between polar groups, enhancing lattice energy.
Table 1: Structural Characteristics of Dacomitinib Monohydrate
Property | Value/Description |
---|---|
Molecular Formula | C₂₄H₂₇ClFN₅O₃ (including hydrate) |
Molecular Weight | 487.95 g/mol |
Configuration | E-isomer (acrylamide bridge) |
Hydration Site | H-bonded to amide carbonyl and quinazoline N |
Anhydrous CAS | 1110813-31-4 |
Monohydrate CAS | 1042385-75-0 |
Dacomitinib monohydrate is an off-white to light yellow powder with limited aqueous solubility (<1 mg/mL at 25°C) [4]. It demonstrates better solubility in organic solvents like DMSO (19 mg/mL) and co-solvent systems (e.g., 1% DMSO/30% polyethylene glycol/1% Tween 80, pH 9 at 10 mg/mL) [4] [5]. The compound is hygroscopic, requiring storage at -20°C to prevent dehydration or degradation [4].
Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions and oxidation via cytochrome P450 enzymes (CYP2D6/CYP3A4) [2]. Solid-state stability is maintained for ≥2 years at 4°C when protected from light and moisture [4]. The log P (partition coefficient) of 3.97 suggests moderate lipophilicity, influencing membrane permeability [3].
Table 2: Physicochemical Profile
Property | Value/Condition |
---|---|
Solubility (H₂O) | <1 mg/mL (25°C) |
Solubility (DMSO) | 19 mg/mL (25°C) |
Appearance | Off-white to light yellow powder |
Storage | -20°C (desiccated) |
log P | 3.97 |
pKa | Basic piperidine N: ~8.5; Quinazoline N: ~3.2 |
The monohydrate contains 3.7% water by weight, confirmed by thermogravimetric analysis (TGA), which shows a single mass loss step at 80–120°C corresponding to water release [4]. Differential scanning calorimetry (DSC) of the hydrate reveals an endothermic peak at ~105°C (dehydration) followed by melt decomposition at 215°C. In contrast, anhydrous dacomitinib (molecular weight: 469.94 g/mol) melts sharply at 220°C without dehydration events [2] [5].
Hydration stabilizes the lattice but reduces solubility: the monohydrate dissolves 30% slower than the anhydrous form in simulated gastric fluid due to energy barriers in breaking hydrate bonds. However, both forms exhibit equivalent in vitro potency after dissolution, as hydration affects crystallinity but not molecular conformation [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) [5]:
¹³C NMR confirms carbonyl (C=O) at δ 165.0 ppm and quinazoline C-4 at δ 156.2 ppm [5].
Fourier-Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS (m/z) [3] [5]:
Table 3: Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 10.20 (anilino–NH); δ 6.50/7.15 (–CH=CH–) |
¹³C NMR | δ 165.0 (C=O); δ 156.2 (quinazoline C-4) |
FTIR | 1660 cm⁻¹ (C=O); 3400 cm⁻¹ (hydrate O–H) |
HRMS (ESI+) | m/z 470.1750 [M+H]⁺ (anhydrous) |
Table 4: Compound Nomenclature
Identifier | Name |
---|---|
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide monohydrate |
Synonyms | PF-00299804 hydrate; PF-299804 hydrate |
CAS (Monohydrate) | 1042385-75-0 |
CAS (Anhydrous) | 1110813-31-4 |
Empirical Formula | C₂₄H₂₇ClFN₅O₃ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7